2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone
CAS No.: 309283-44-1
Cat. No.: VC1983180
Molecular Formula: C7H9N3OS2
Molecular Weight: 215.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone - 309283-44-1](/images/structure/VC1983180.png)
Specification
CAS No. | 309283-44-1 |
---|---|
Molecular Formula | C7H9N3OS2 |
Molecular Weight | 215.3 g/mol |
IUPAC Name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethanone |
Standard InChI | InChI=1S/C7H9N3OS2/c8-6-9-10-7(13-6)12-3-5(11)4-1-2-4/h4H,1-3H2,(H2,8,9) |
Standard InChI Key | YZCTXNOTTHVMPI-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)CSC2=NN=C(S2)N |
Canonical SMILES | C1CC1C(=O)CSC2=NN=C(S2)N |
Introduction
Chemical Structure and Properties
2-(5-Amino- thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone (CAS: 309283-44-1) is characterized by its distinct structural features that contribute to its reactivity and potential biological activity. The compound consists of a 1,3,4-thiadiazole ring with an amino group at the 5-position, connected via a sulfanyl (thio) linkage to a cyclopropyl ethanone moiety .
The molecular structure contains several key features that define its chemical behavior. The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, serves as an important pharmacophore in medicinal chemistry. The amino group at position 5 of the thiadiazole significantly enhances the compound's reactivity and improves its solubility in polar solvents, making it more amenable to biological applications . The cyclopropyl group introduces considerable ring strain and molecular rigidity, which can influence the compound's three-dimensional conformation and its interactions with biological targets .
Physical and Chemical Properties
The key physicochemical properties of 2-(5-Amino- thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone are summarized in Table 1.
The compound contains multiple functional groups that contribute to its chemical reactivity. The amino group on the thiadiazole ring can participate in nucleophilic reactions and hydrogen bonding, while the ketone functionality can undergo typical carbonyl reactions. The sulfanyl linkage between the heterocyclic and cyclopropyl portions of the molecule represents another reactive site that can be modified through oxidation or nucleophilic substitution reactions .
The compound is primarily marketed for research use, with applications in:
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Medicinal chemistry research and drug discovery
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Organic synthesis as a building block for more complex molecules
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Structure-activity relationship studies
It's important to note that the compound is typically labeled for laboratory use only, with specific applications in research settings rather than direct therapeutic use .
Future Research Directions
Based on the structural features and the known properties of related compounds, several promising research directions for 2-(5-Amino- thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone can be identified:
Structural Modifications
Future research could focus on structural modifications to enhance specific biological activities:
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Substitution of the amino group with other functionalities such as alkyl, aryl, or acyl groups
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Oxidation of the sulfanyl linker to the corresponding sulfoxide or sulfone
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Replacement of the cyclopropyl group with other cycloalkyl or aryl moieties
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Introduction of additional functional groups to the basic scaffold
Biological Evaluation
Comprehensive biological evaluation of 2-(5-Amino- thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone should include:
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Antimicrobial screening against a broad spectrum of pathogens, including resistant strains
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Enzyme inhibition assays, particularly targeting enzymes where similar compounds have shown activity
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Cytotoxicity studies to assess potential anticancer applications
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In vivo pharmacokinetic and toxicity studies to determine drug-like properties
Synthetic Methodologies
Development of improved synthetic methods for 2-(5-Amino- thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone and its derivatives could focus on:
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